molecular formula C13H18ClNO3 B1395071 3-Piperidinyl 4-methoxybenzoate hydrochloride CAS No. 1220031-95-7

3-Piperidinyl 4-methoxybenzoate hydrochloride

Cat. No. B1395071
CAS RN: 1220031-95-7
M. Wt: 271.74 g/mol
InChI Key: SYMZYFPOVJMPIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as 3-Piperidinyl 4-methoxybenzoate hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 3-Piperidinyl 4-methoxybenzoate hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Synthesis and Design

3-Piperidinyl 4-methoxybenzoate hydrochloride: is a piperidine derivative, which is a crucial building block in medicinal chemistry. Piperidine structures are found in more than twenty classes of pharmaceuticals . This compound can be used to synthesize various biologically active molecules, particularly in the development of new drugs with potential therapeutic applications.

Pharmacological Research

In pharmacology, 3-Piperidinyl 4-methoxybenzoate hydrochloride serves as a reference standard for testing and research . Its role is vital in the biological evaluation of drug candidates, where it may act as an active moiety or a precursor in the synthesis of pharmacologically active compounds.

Biochemical Studies

This compound’s biochemical applications include serving as a substrate or inhibitor in enzymatic studies. It helps in understanding the interaction between drugs and their target enzymes or receptors, which is essential for elucidating the mechanism of action of new drugs .

Organic Synthesis

In organic synthesis, 3-Piperidinyl 4-methoxybenzoate hydrochloride is used for its reactivity in forming bonds with various functional groups. It’s involved in reactions such as hydrogenation, cyclization, and amination, which are fundamental in creating complex organic molecules .

Drug Development

During the drug development process, this compound is utilized in the discovery phase, where it may contribute to the creation of drug libraries. These libraries are screened for activity against various diseases, making it a valuable asset in the early stages of drug discovery .

Chemical Research

In chemical research, 3-Piperidinyl 4-methoxybenzoate hydrochloride is often used for method development and validation in analytical chemistry. It can be used to calibrate instruments or develop new analytical techniques for detecting and quantifying pharmaceuticals .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-Piperidinyl 4-methoxybenzoate hydrochloride, is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

properties

IUPAC Name

piperidin-3-yl 4-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-11-6-4-10(5-7-11)13(15)17-12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMZYFPOVJMPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinyl 4-methoxybenzoate hydrochloride

CAS RN

1220031-95-7
Record name Benzoic acid, 4-methoxy-, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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